molecular formula C15H24O B1612369 Aromadendrene oxide 2 CAS No. 85710-39-0

Aromadendrene oxide 2

Cat. No. B1612369
CAS RN: 85710-39-0
M. Wt: 220.35 g/mol
InChI Key: XPGWKKLDFXNBPJ-QTPLKFIXSA-N
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Description

Aromadendrene oxide 2 (AO2) is a naturally occurring terpene found in various plants, including the bark of the larch tree (Larix decidua). It is a colorless, crystalline solid with a characteristic aroma. AO2 has been studied for its potential therapeutic and industrial applications, including its role in the synthesis of various organic compounds, its anti-inflammatory and anti-microbial properties, and its potential use as a food preservative.

Scientific Research Applications

Chemical Structure and Properties

“Aromadendrene oxide 2” is a chemical compound with the formula C15H24O and a molecular weight of 220.3505 . It is one of the stereoisomers of Aromadendrene oxide . This compound is used for R&D purposes and is not recommended for medicinal, household, or other uses .

Antimicrobial Properties

One of the significant applications of “Aromadendrene oxide 2” is its antimicrobial property. It is a biologically active component of Lantana camara , a plant known for its antimicrobial properties . This makes it a potential candidate for further research in the development of antimicrobial agents.

Gas Chromatography

“Aromadendrene oxide 2” is also used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

Mass Spectrometry

In addition to gas chromatography, “Aromadendrene oxide 2” is used in mass spectrometry. This technique is used to measure the mass-to-charge ratio of ions . The results are used to identify the chemical structure of a molecule, such as “Aromadendrene oxide 2”.

Research and Development

“Aromadendrene oxide 2” is primarily used for research and development purposes . Its unique chemical structure and properties make it an interesting subject for scientific research.

Potential Therapeutic Applications

Given its antimicrobial properties, “Aromadendrene oxide 2” could have potential therapeutic applications. However, more research is needed to explore this possibility .

Mechanism of Action

Target of Action

Aromadendrene oxide 2 is a biologically active component of Lantana camara . More research is needed to identify its primary targets and their roles.

Mode of Action

It is known to exhibit antimicrobial properties , but the specific interactions with its targets and the resulting changes are not clearly defined

Biochemical Pathways

Aromadendrene oxide 2 belongs to a class of sesquiterpenes, structurally characterized by a dimethyl cyclopropane ring fused to a hydroazulene skeleton . More research is needed to understand these pathways.

Result of Action

Aromadendrene oxide 2 is known to exhibit antimicrobial properties . More research is needed to describe these effects.

properties

IUPAC Name

(1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9-4-5-10-12(9)13-11(14(13,2)3)6-7-15(10)8-16-15/h9-13H,4-8H2,1-3H3/t9-,10-,11-,12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGWKKLDFXNBPJ-QTPLKFIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC24CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@@]24CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583383
Record name (1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aromadendrene oxide 2

CAS RN

85710-39-0
Record name Aromadendrene epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85710-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1aR,4S,4aR,7R,7aS,7bS)-1,1,7-trimethylspiro[2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene-4,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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